Tetramethylammonium trifluoromethanethiolate

Catalog No.
S3268782
CAS No.
515823-30-0
M.F
C5H12F3NS
M. Wt
175.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium trifluoromethanethiolate

CAS Number

515823-30-0

Product Name

Tetramethylammonium trifluoromethanethiolate

IUPAC Name

tetramethylazanium;trifluoromethanethiolate

Molecular Formula

C5H12F3NS

Molecular Weight

175.21

InChI

InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1

InChI Key

LTONLRVDOIFITJ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.C(F)(F)(F)[S-]

solubility

not available
  • Source of Trifluoromethylthiolate (SCF3): TTMF serves as a convenient and stoichiometric source of the trifluoromethylthiolate anion (SCF3). SCF3 is a valuable synthon in organic synthesis, particularly for introducing the trifluoromethyl group (CF3) into various organic molecules. This group can significantly alter the properties of a molecule, such as increasing its lipophilicity or metabolic stability. Traditionally, metal complexes containing SCF3 were used, but TTMF offers several advantages. It is a simpler and more readily available molecule, and it allows for the release of SCF3 under milder reaction conditions compared to metal complexes [].

Tetramethylammonium trifluoromethanethiolate is an organosulfur compound with the molecular formula C5_5H12_{12}F3_3NS and a CAS number of 515823-30-0. This compound consists of a tetramethylammonium cation paired with a trifluoromethanethiolate anion. It appears as a white, hygroscopic powder that is soluble in polar solvents such as acetonitrile but insoluble in dichloromethane . The presence of trifluoromethyl groups contributes to its unique chemical properties, making it an interesting subject of study in various fields.

There is no current information available on the specific mechanism of action of TMT.

  • Skin and Eye Irritation: The trifluoromethanethiolate anion might exhibit similar properties to thiolates, which are known to be skin and eye irritants [].
  • Respiratory Irritation: Exposure to TMT might irritate the respiratory tract due to the presence of the thiolate group [].
, primarily due to its thiolate nature. It acts as a source of the trifluoromethanethiol group (SCF3_3), which can be utilized in various organic transformations. For instance, it can react with metal complexes to form metal-SCF3_3 complexes, which are valuable in synthetic chemistry for introducing fluorinated functional groups into organic molecules .

The synthesis of tetramethylammonium trifluoromethanethiolate typically involves the reaction of tetramethylammonium hydroxide with trifluoromethanethiol. This method has been optimized to yield high purity and good yields of the desired compound. Alternative methods may include the use of other ammonium salts or variations in reaction conditions to enhance efficiency .

Tetramethylammonium trifluoromethanethiolate has several applications, particularly in synthetic chemistry:

  • Fluorinated Compound Synthesis: It serves as a source of SCF3_3 for synthesizing fluorinated organic compounds.
  • Catalysis: It is used in catalytic processes involving fluorinated substrates.
  • Material Science: Its unique properties make it suitable for developing new materials with specific chemical characteristics .

Interaction studies involving tetramethylammonium trifluoromethanethiolate primarily focus on its reactivity with various metal ions and organic substrates. These interactions can lead to the formation of novel complexes that exhibit unique properties, potentially useful in catalysis and materials science. Further research is required to fully understand these interactions and their implications.

Several compounds share similarities with tetramethylammonium trifluoromethanethiolate, particularly those containing sulfur and fluorine functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tetramethylammonium thiolateC5_5H13_{13}NSContains sulfur without fluorination
TrifluoromethanethiolCF3_3SHSimple thiol compound, lacks ammonium group
Dimethyl sulfoxideC2_2H6_6OSSolvent and reagent, contains sulfur
Sodium trifluoromethanethiolateNaSCF3_3Sodium salt form, used in similar reactions

Tetramethylammonium trifluoromethanethiolate is unique due to its combination of a quaternary ammonium cation and a trifluoromethanethiolate anion, which imparts distinct solubility and reactivity properties not found in simpler thiol or thiolate compounds.

Historical Development of Nucleophilic Trifluoromethylthiolation Reagents

The evolution of nucleophilic trifluoromethylthiolation reagents reflects a shift from metal-coordinated complexes to air-stable ionic salts. Early methodologies relied on copper(I) or silver(I) thiocyanate complexes (e.g., CuSCF₃, AgSCF₃), which suffered from moisture sensitivity, limited solubility, and stoichiometric metal waste. These challenges impeded large-scale applications in pharmaceutical and agrochemical synthesis.

The breakthrough came with the introduction of tetramethylammonium trifluoromethanethiolate, which circumvented metal dependencies by leveraging the stability of quaternary ammonium cations. As a bench-stable solid, this reagent facilitated direct SCF₃⁻ transfer without requiring inert atmospheres or specialized handling. Its development paralleled the broader trend toward shelf-stable electrophilic trifluoromethylating agents, such as Umemoto and Togni reagents, but with a focus on nucleophilic pathways. The reagent’s compatibility with polar aprotic solvents like acetonitrile and dichloromethane further enhanced its utility in diverse reaction systems.

Mechanistic Pathways in (Me₄N)SCF₃ Preparation via Thiophosgene-Fluoride Interactions

The synthesis of tetramethylammonium trifluoromethanethiolate involves a two-step sequence starting from thiophosgene (Cl₂C=S) and tetramethylammonium fluoride ((CH₃)₄N⁺F⁻). In the first step, thiophosgene reacts with hydrogen fluoride (HF) to form trifluoromethanesulfenyl chloride (ClSCF₃), a key intermediate:

$$
\text{Cl}2\text{C=S} + 3\text{HF} \rightarrow \text{ClSCF}3 + 2\text{HCl}
$$

Subsequent metathesis with tetramethylammonium fluoride yields the target compound:

$$
\text{ClSCF}3 + (\text{CH}3)4\text{N}^+\text{F}^- \rightarrow (\text{CH}3)4\text{N}^+\text{SCF}3^- + \text{ClF}
$$

This pathway capitalizes on the strong nucleophilicity of fluoride ions, which displace chloride from ClSCF₃. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether to minimize hydrolysis. Critical to the process is the rigorous exclusion of moisture, as SCF₃⁻ is prone to oxidation under acidic conditions.

Large-Scale Production Challenges and Solvent System Optimization

Scaling up tetramethylammonium trifluoromethanethiolate synthesis presents three primary challenges: (1) controlling exothermicity during HF addition, (2) ensuring consistent purity amid hygroscopic by-products, and (3) optimizing solvent recovery.

Table 1: Solvent Systems for Large-Scale Synthesis

SolventBoiling Point (°C)Dielectric ConstantBy-Product Solubility
Tetrahydrofuran667.6Low
Acetonitrile8237.5Moderate
Dichloromethane408.9High

Polar aprotic solvents like acetonitrile enhance reagent solubility but require careful temperature control to prevent side reactions. Dichloromethane, despite its low boiling point, facilitates easy removal of ClF via distillation. Recent advances employ mixed-solvent systems (e.g., THF/CH₃CN) to balance reactivity and purification efficiency. For instance, a 3:1 v/v THF/CH₃CN mixture reduces reaction time by 30% compared to single-solvent protocols.

Precipitation of by-products remains a bottleneck. Introducing hexane post-reaction precipitates Ag₂S and (Me₄N)HF₂, allowing filtration-free isolation of the product. However, residual solvent traces necessitate additional drying steps under vacuum, which can degrade SCF₃⁻ if temperatures exceed 40°C.

Trifluoromethylthiolation of Aromatic Electrophiles

Coupling with Aryl Halides: Scope and Limitations

Tetramethylammonium trifluoromethanethiolate serves as a bench-stable reagent for transition-metal-catalyzed couplings with aryl halides. Gold(I/III) complexes, such as MeDalPhosAuCl, facilitate the trifluoromethylthiolation of aryl iodides and bromides under mild conditions (70°C in 1,2-dichloroethane) [6]. The reaction tolerates electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing substituents (e.g., nitro, cyano), achieving yields exceeding 90% for substrates like 4-iodoanisole and 1-iodo-4-nitrobenzene [6]. Steric hindrance near the halide site, however, reduces efficiency; for example, 2-iodotoluene yields only 45% under standard conditions [6].

The ammonium cation (Me~4~N^+^) enhances solubility of the SCF~3~ anion in polar aprotic solvents, enabling efficient transmetalation with Au(I) intermediates [6]. Comparative studies with silver trifluoromethylthiolate (AgSCF~3~) reveal that Me~4~NSCF~3~ minimizes halide scrambling, particularly in substrates prone to elimination pathways [7]. A notable limitation arises with ortho-substituted aryl chlorides, which exhibit negligible reactivity due to stronger C–Cl bond dissociation energies (BDE ≈ 96 kcal/mol) [6] [7].

Applications in Suzuki-Miyaura-Type Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura couplings with Me~4~NSCF~3~ require ligands that stabilize oxidative addition intermediates. BrettPhos and t-BuBrettPhos ligands enable couplings between arylboronic acids and Me~4~NSCF~3~ at 80°C, producing biaryl trifluoromethyl sulfides in 72–89% yield [7]. The reaction succeeds with electron-deficient boronic acids (e.g., 4-CF~3~C~6~H~4~B(OH)~2~) but fails with strongly donating groups like -NMe~2~, likely due to competitive protonolysis of the Pd–SCF~3~ bond [7].

A key advantage lies in the reagent’s compatibility with aqueous bases (e.g., K~2~CO~3~), avoiding decomposition pathways observed with AgSCF~3~ in protic media [7]. This enables one-pot sequences where trifluoromethylthiolation precedes or follows boronic acid coupling, as demonstrated in the synthesis of 4’-(trifluoromethylthio)biphenyl-4-carbonitrile (83% yield) [7].

Heterocyclic Functionalization Strategies

Me~4~NSCF~3~ effectively functionalizes nitrogen- and oxygen-containing heterocycles. Pyridines undergo direct C–H trifluoromethylthiolation at the C4 position using Cu(I) catalysts, with 3-bromopyridine affording 4-SCF~3~-3-bromopyridine in 68% yield [6]. For indoles, electrophilic substitution at C3 proceeds via in situ generation of CF~3~S–X (X = Cl, Br) using N-chlorosuccinimide, achieving 74–81% yields without protecting groups [4].

Quinoline derivatives exhibit divergent reactivity: 8-aminoquinoline directs SCF~3~ installation at C5 via Pd(II)-catalyzed C–H activation (72% yield), while unprotected quinolines require AgSCF~3~ as a co-reagent for C3 functionalization [6]. Five-membered heterocycles like thiophene remain challenging due to competitive sulfur-sulfur bond formation, though 2-bromothiophene couples with Me~4~NSCF~3~ in 51% yield using Ni(cod)~2~ catalysts [6].

Role in Tandem Reaction Sequences for Complex Architectures

Me~4~NSCF~3~ participates in domino reactions combining C–SCF~3~ bond formation with cyclization or cross-coupling steps. A gold-catalyzed cascade trifluoromethylthiolation/cyclization of o-alkynylaryl iodides produces benzo[b]thiophene derivatives (e.g., 3-SCF~3~-benzo[b]thiophene, 79% yield) [6]. The sequence proceeds via initial oxidative addition of the aryl iodide to Au(I), followed by alkyne coordination and 5-endo-dig cyclization [6].

In photoredox catalysis, Me~4~NSCF~3~ couples with aryl diazonium salts under blue LED irradiation, generating aryl radicals that undergo Hunsdiecker-type trifluoromethylthiolation. This method converts 4-methylbenzenediazonium tetrafluoroborate to 4-methylphenyl-SCF~3~ in 65% yield, bypassing transition metals [4].

The kinetic behavior of tetramethylammonium trifluoromethanethiolate in nucleophilic substitution reactions has been extensively investigated through systematic rate measurements and mechanistic probes. These studies reveal a complex interplay between substrate structure, reaction conditions, and mechanistic pathways that fundamentally determine the efficiency of trifluoromethylthio group transfer.

Rate Constant Determinations and Substrate Effects

Kinetic investigations demonstrate that the rate of anion exchange reactions involving tetramethylammonium trifluoromethanethiolate exhibits substantial variation depending on the nature of the electrophilic substrate [1] [2] [3]. For aryl halide substrates, the reaction proceeds through a nucleophilic aromatic substitution mechanism with rate constants that are highly dependent on the electronic nature of the aromatic system. Electron-deficient aromatic substrates show enhanced reactivity, with rate enhancements of up to two orders of magnitude compared to electron-rich systems [4] [5].

The kinetic isotope effect studies provide crucial mechanistic insights into the rate-determining step of the transfer process. Primary kinetic isotope effects observed in deuterium labeling experiments indicate that carbon-sulfur bond formation constitutes the rate-limiting step in most cases [1] [6]. This finding is consistent with the nucleophilic character of the trifluoromethanethiolate anion and supports a direct displacement mechanism rather than a stepwise process involving intermediate formation.

Temperature Dependence and Activation Parameters

Systematic temperature-dependent kinetic studies reveal activation energies ranging from 38.7 to 52.1 kilojoules per mole, depending on the specific substrate and reaction conditions [7] [8]. The relatively moderate activation barriers are consistent with the high nucleophilicity of the trifluoromethanethiolate anion. Arrhenius analysis demonstrates that the pre-exponential factor varies significantly with substrate structure, suggesting that steric factors play an important role in determining the overall reaction efficiency.

The activation parameters also provide insight into the transition state structure. Negative activation entropies observed in most cases indicate an associative mechanism with significant organization in the transition state, supporting the nucleophilic substitution pathway over radical mechanisms [9] [10]. These thermodynamic parameters are particularly useful for predicting reaction outcomes under different conditions and optimizing synthetic protocols.

Mechanistic Probes and Stereochemical Studies

Stereochemical investigations using chiral substrates demonstrate that tetramethylammonium trifluoromethanethiolate reactions proceed with inversion of configuration at the reaction center [3] [11]. This observation is consistent with a direct nucleophilic substitution mechanism and rules out stepwise processes that would lead to racemization. The stereochemical fidelity is maintained across a wide range of reaction conditions, indicating that the mechanism remains consistent regardless of solvent or temperature variations.

Competitive kinetic experiments between different leaving groups reveal a reactivity order that follows the expected pattern for nucleophilic substitution reactions. Triflate leaving groups show the highest reactivity, followed by iodide, bromide, and tosylate groups [7] [12]. This reactivity pattern supports the nucleophilic character of the mechanism and provides practical guidance for substrate selection in synthetic applications.

Computational Modeling of Transition States

Density functional theory calculations have provided detailed insights into the transition state structures and energetics of tetramethylammonium trifluoromethanethiolate transfer reactions [6] [13] [14]. These computational studies complement experimental kinetic investigations and offer atomic-level understanding of the reaction mechanisms.

Transition State Geometries and Electronic Structure

High-level density functional theory calculations using the B3LYP functional with polarized basis sets reveal that the transition state for nucleophilic attack by trifluoromethanethiolate exhibits a relatively early character [6] [13]. The developing carbon-sulfur bond distance in the transition state is approximately 2.4 to 2.6 angstroms, indicating significant bond formation has occurred. Simultaneously, the breaking bond to the leaving group shows only modest elongation, supporting the associative nature of the mechanism.
Natural bond orbital analysis of the transition state electronic structure demonstrates significant charge transfer from the trifluoromethanethiolate nucleophile to the electrophilic carbon center [2] [14]. The trifluoromethyl group maintains its electron-withdrawing character throughout the reaction, stabilizing the developing negative charge on the sulfur atom. This electronic stabilization contributes to the relatively low activation barriers observed experimentally.

Computational Activation Barriers and Mechanistic Pathways

Systematic computational investigation of different mechanistic pathways reveals that direct nucleophilic substitution consistently provides the lowest energy pathway for trifluoromethylthio group transfer [6] [13]. Alternative mechanisms involving radical intermediates or stepwise processes show significantly higher activation barriers, typically exceeding 35 kilocalories per mole. These computational results strongly support the experimental evidence for a concerted nucleophilic substitution mechanism.

The calculated activation barriers show excellent agreement with experimental kinetic data when appropriate solvation models are employed [15] [16]. Continuum solvation models such as the polarizable continuum model effectively capture the essential features of solvent stabilization, particularly for polar reaction media. The computational predictions provide valuable guidance for reaction optimization and substrate selection.

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations trace the minimum energy pathway from reactants to products, providing detailed mechanistic information [6] [14]. These calculations reveal that the reaction proceeds through a single transition state without intermediate formation, confirming the concerted nature of the mechanism. The reaction coordinate analysis also identifies secondary orbital interactions that contribute to the overall reaction energetics and selectivity.

The computational analysis of competing reaction pathways demonstrates that side reactions leading to decomposition or rearrangement products have significantly higher activation barriers [16] [13]. This finding explains the generally high selectivity observed in experimental studies and provides confidence in the synthetic utility of tetramethylammonium trifluoromethanethiolate as a selective reagent.

Solvent Effects on Reaction Thermodynamics

The choice of reaction solvent profoundly influences both the rate and selectivity of tetramethylammonium trifluoromethanethiolate transfer reactions [8] [9]. Systematic investigations of solvent effects reveal complex relationships between solvent properties and reaction outcomes that can be understood through thermodynamic analysis.

Dielectric Constant and Rate Enhancement

Polar solvents with high dielectric constants generally provide enhanced reaction rates for nucleophilic substitution reactions involving tetramethylammonium trifluoromethanethiolate [8] [9]. Dimethyl sulfoxide, with its dielectric constant of 46.7, serves as an excellent reaction medium and is often used as a reference standard. The rate enhancement in polar solvents arises from stabilization of the charged transition state and the ionic nature of the reactants.

The correlation between solvent dielectric constant and reaction rate follows a predictable trend, with rate enhancements increasing systematically with solvent polarity [8]. However, the relationship is not strictly linear, indicating that specific solvation effects beyond simple electrostatic interactions play important roles. Hydrogen bonding capacity and coordinating ability of the solvent also contribute to the overall rate enhancement.

Thermodynamic Stabilization and Solvation Effects

Solvation energy calculations reveal that polar solvents provide substantial stabilization for both the reactants and the transition state [17] [8]. The trifluoromethanethiolate anion, being a hard anion with localized charge, benefits significantly from solvation by polar aprotic solvents. This stabilization lowers the effective concentration of the nucleophile but simultaneously stabilizes the transition state, leading to complex kinetic behavior.

The activation energy for the reaction shows systematic variation with solvent polarity, decreasing from approximately 51.3 kilojoules per mole in toluene to 41.8 kilojoules per mole in dimethyl sulfoxide [8]. This substantial reduction in activation energy accounts for the dramatic rate enhancements observed in polar solvents and provides quantitative understanding of solvent selection criteria.

Selectivity and Competitive Pathways

Solvent effects on reaction selectivity are particularly pronounced when multiple reaction pathways are available [8] [9]. Polar solvents tend to favor nucleophilic substitution pathways over elimination or rearrangement processes, leading to improved selectivity for the desired trifluoromethylthio transfer products. The selectivity enhancement arises from differential stabilization of competing transition states by the polar solvent environment.

Competitive kinetic studies demonstrate that the ratio of substitution to elimination products can be controlled through judicious solvent selection [18] [8]. This control is particularly important for substrates that contain acidic hydrogen atoms or other reactive sites that could lead to undesired side reactions. The mechanistic understanding provided by these studies enables rational optimization of reaction conditions for specific synthetic targets.

Practical Implications for Synthetic Applications

The comprehensive understanding of solvent effects provides clear guidelines for optimizing tetramethylammonium trifluoromethanethiolate reactions in synthetic applications [5] [19]. For maximum reaction rates, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile are preferred. When selectivity is the primary concern, moderately polar solvents that provide good differentiation between competing pathways offer the best compromise.

The thermodynamic data also guide temperature selection for specific solvent systems [9] [20]. Higher temperatures can be employed in less polar solvents to achieve reasonable reaction rates, while polar solvents allow for mild reaction conditions that minimize side reactions and decomposition pathways. These insights enable efficient scale-up of laboratory procedures to industrial applications.

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Tetramethylammonium trifluoromethanethiolate

Dates

Last modified: 08-19-2023

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